molecular formula C26H22N2O4 B14094057 1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14094057
M. Wt: 426.5 g/mol
InChI Key: ZVWFPBTZUAZROX-UHFFFAOYSA-N
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Description

1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound Its structure includes a chromeno-pyrrole core, which is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Chromeno Core: This might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Pyrrole Ring: This could be achieved through a condensation reaction with an appropriate amine.

    Attachment of Propoxyphenyl and Pyridinylmethyl Groups: These groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Cellular Pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno-pyrrole derivatives.

    Structural Analogues: Compounds with similar core structures but different substituents.

Uniqueness

    Unique Structural Features: The specific combination of propoxyphenyl and pyridinylmethyl groups.

    Distinct Biological Activity: Potentially different pharmacological profiles compared to similar compounds.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-(3-propoxyphenyl)-2-(pyridin-4-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O4/c1-2-14-31-19-7-5-6-18(15-19)23-22-24(29)20-8-3-4-9-21(20)32-25(22)26(30)28(23)16-17-10-12-27-13-11-17/h3-13,15,23H,2,14,16H2,1H3

InChI Key

ZVWFPBTZUAZROX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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